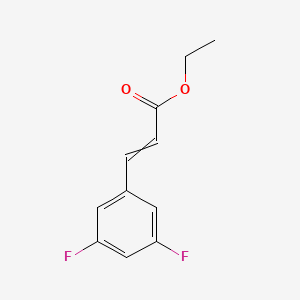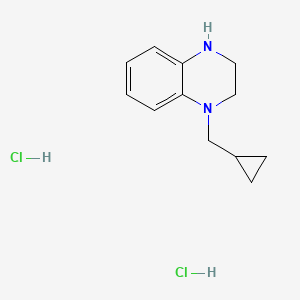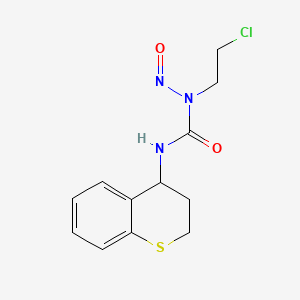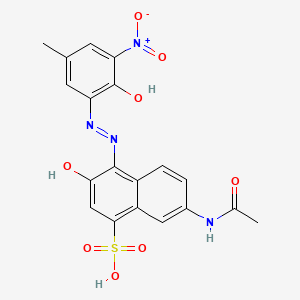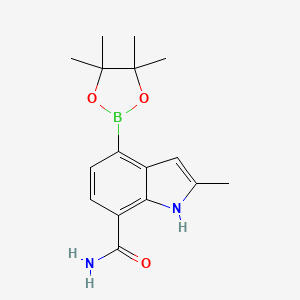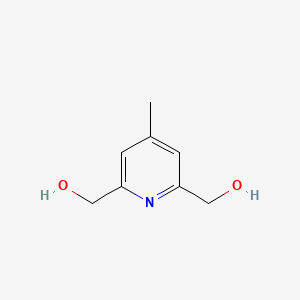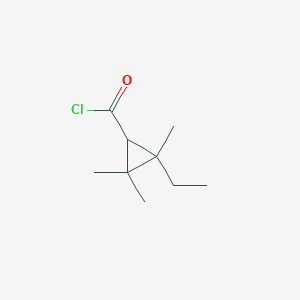
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- is an organic compound with the molecular formula C10H17ClO. It is a derivative of cyclopropane, characterized by the presence of a carbonyl chloride group attached to a cyclopropane ring, along with ethyl and trimethyl substituents. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Cyclopropanecarboxylic acid+Thionyl chloride→Cyclopropanecarbonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Thiols: React to form thioesters.
Water: Hydrolyzes the carbonyl chloride group to form carboxylic acid.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropane moieties into complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- can be compared with other cyclopropane derivatives and acyl chlorides. Similar compounds include:
Cyclopropanecarboxylic acid chloride: Lacks the ethyl and trimethyl substituents.
Cyclopropanecarbonyl chloride: A simpler derivative without additional substituents.
2-Ethyl-2,3,3-trimethylcyclopropane: Lacks the carbonyl chloride group.
The uniqueness of Cyclopropanecarbonyl chloride, 2-ethyl-2,3,3-trimethyl- lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
50675-58-6 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-ethyl-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-5-9(4)6(7(10)11)8(9,2)3/h6H,5H2,1-4H3 |
InChI Key |
DTFSEFRHVCCLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C)C)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


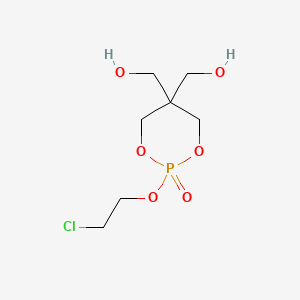
![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)

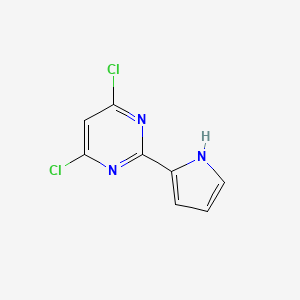
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
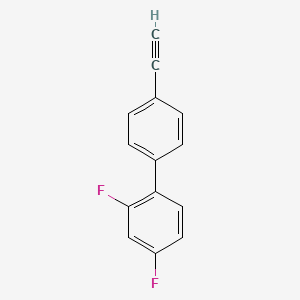
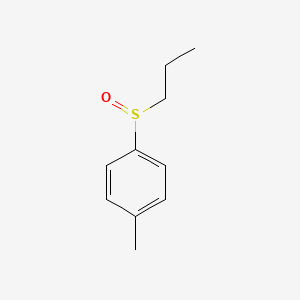
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
